molecular formula C13H14N2O B12737224 3-Hydroxytacrine CAS No. 178450-86-7

3-Hydroxytacrine

Cat. No.: B12737224
CAS No.: 178450-86-7
M. Wt: 214.26 g/mol
InChI Key: WGAVIJGEWZDOOU-UHFFFAOYSA-N
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Description

3-Hydroxytacrine, also known as 1-Hydroxytacrine or Velnacrine, is a bioactive metabolite of tacrine. Tacrine is a centrally acting acetylcholinesterase inhibitor that was the first drug approved for the treatment of Alzheimer’s disease. This compound is formed via hydroxylation of tacrine by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxytacrine involves the hydroxylation of tacrine. This reaction is typically carried out using cytochrome P450 enzymes in the liver. The process can be replicated in vitro using isolated enzymes or liver microsomes .

Industrial Production Methods

The reaction conditions would need to be optimized for large-scale production, including considerations for temperature, pH, and the concentration of reactants and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytacrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxytacrine has several scientific research applications:

Mechanism of Action

3-Hydroxytacrine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of tacrine but with reduced hepatotoxicity .

Comparison with Similar Compounds

Similar Compounds

    Tacrine: The parent compound from which 3-Hydroxytacrine is derived.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

    Galantamine: Another cholinesterase inhibitor used for Alzheimer’s disease

Uniqueness

This compound is unique due to its lower toxicity compared to tacrine, making it a more promising candidate for long-term use in the treatment of Alzheimer’s disease. Its ability to inhibit acetylcholinesterase while causing fewer adverse effects highlights its potential as a safer alternative .

Properties

CAS No.

178450-86-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-3-ol

InChI

InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15)

InChI Key

WGAVIJGEWZDOOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2CC1O)N

Origin of Product

United States

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